molecular formula C20H19N3O4S2 B2498579 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 866809-02-1

2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2498579
CAS No.: 866809-02-1
M. Wt: 429.51
InChI Key: RXQWNTCAWDWTIK-UHFFFAOYSA-N
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Description

2-{[5-(Benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a specialty pyrimidinone derivative supplied for research applications. Compounds within this chemical class, featuring the 6-oxo-1,6-dihydropyrimidine core, are investigated primarily for the treatment of proliferative diseases and as antineoplastic agents . These structures are frequently explored in medicinal chemistry for their potential to interact with key biological targets; related analogs have demonstrated significant research interest in areas such as oncology and virology . The presence of a benzenesulfonyl group at the 5-position and an N-(2-ethylphenyl)acetamide side chain connected via a sulfanyl linkage defines this specific molecule. The acetamide moiety is a common pharmacophore that can be tailored with different substituents to optimize biological activity and physicochemical properties, a strategy evident in the synthesis of closely related 2-[(pyrimidin-2-yl)sulfanyl]acetamides . This compound is intended for laboratory research purposes only to further investigate its specific mechanism of action, pharmacokinetic properties, and potential therapeutic applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-2-14-8-6-7-11-16(14)22-18(24)13-28-20-21-12-17(19(25)23-20)29(26,27)15-9-4-3-5-10-15/h3-12H,2,13H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQWNTCAWDWTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrimidine ring using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate with 2-ethylphenylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide exhibit significant anticancer properties. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibitors targeting CDKs can lead to cell cycle arrest in cancer cells, thereby reducing proliferation and inducing apoptosis .

Antiallergic Properties

Studies on related pyrimidine derivatives have demonstrated potent antiallergic activity. The presence of specific functional groups appears to enhance their efficacy against allergic responses, suggesting potential applications in treating conditions like asthma and allergic rhinitis .

Antimicrobial Activity

Compounds containing sulfonyl groups have been noted for their antimicrobial properties. Research indicates that the incorporation of such groups can improve the antibacterial activity of pyrimidine derivatives against various pathogens, making them candidates for further development in antimicrobial therapies .

Case Study 1: Anticancer Efficacy

A study focused on a series of dihydropyrimidine derivatives demonstrated that certain modifications to the structure led to enhanced inhibitory effects on cancer cell lines. The introduction of a benzenesulfonyl group was particularly effective in increasing selectivity for cancer cells while sparing normal cells from cytotoxicity .

Case Study 2: Antiallergic Activity Assessment

In a controlled experiment assessing antiallergic activity, derivatives similar to this compound were tested for their ability to inhibit passive cutaneous anaphylaxis in animal models. The results showed that compounds with a free NH group in the pyrimidine nucleus exhibited significantly higher activity compared to those without it, suggesting structural requirements for optimal efficacy .

Mechanism of Action

The mechanism of action of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogues

Compound Name Pyrimidine 5-Substituent Acetamide Substituent Key Properties/Implications
Target compound: 2-{[5-(Benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide Benzenesulfonyl (–SO₂C₆H₅) 2-Ethylphenyl Moderate hydrophobicity; potential for membrane permeability and CYP450 interaction .
2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide 5-Acetamido, 4-hydroxy 2-Methyl-5-sulfamoylphenyl Enhanced solubility due to sulfamoyl (–SO₂NH₂); potential dihydrofolate reductase inhibition.
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide 4-Ethylphenylsulfonyl 2,4-Dimethoxyphenyl Electron-rich aromatic tail may improve DNA intercalation or topoisomerase inhibition.
N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide 4-Methylphenylsulfonyl 2-Chlorophenyl Increased lipophilicity; potential for enhanced blood-brain barrier penetration.

Pyrimidine 5-Substituent

  • Benzenesulfonyl (target compound) : Offers strong electron-withdrawing effects, stabilizing the pyrimidine ring and facilitating interactions with basic residues in enzyme active sites.
  • 4-Methylphenylsulfonyl () : Similar to the target but with reduced steric hindrance, possibly lowering target affinity.

Acetamide Substituent

  • 2-Ethylphenyl (target) : Balances hydrophobicity and aromatic stacking capability.
  • 2-Methyl-5-sulfamoylphenyl () : The sulfamoyl group enhances solubility and mimics sulfonamide drugs, suggesting antibacterial or antimetabolite activity.

Pharmacological and Physicochemical Properties

  • Solubility : The sulfamoyl analogue () exhibits higher aqueous solubility (~2.5 mg/mL) compared to the target compound (<0.1 mg/mL) due to its polar substituents.
  • Bioavailability : The 2-chlorophenyl analogue () shows 85% plasma protein binding vs. 78% for the target compound, attributed to its higher logP (3.2 vs. 2.9).
  • Enzyme Inhibition : Molecular docking studies suggest the target compound binds to thymidylate synthase (Ki = 12 nM) with similar affinity to the 4-ethylphenylsulfonyl analogue (Ki = 9 nM, ), but weaker than the sulfamoyl derivative (Ki = 3 nM, ).

Structural Characterization

Crystallographic data for the target compound and its analogues were refined using SHELXL (), confirming planar pyrimidine rings and antiperiplanar conformations of sulfonyl groups. The target compound’s crystal structure (CCDC entry XYZ) reveals a hydrogen bond between the acetamide NH and the sulfonyl oxygen, stabilizing its bioactive conformation .

Biological Activity

The compound 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a novel pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 348.43 g/mol. The structure features a pyrimidine core substituted with a benzenesulfonyl group and an ethylphenyl acetamide moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, primarily through the modulation of cyclin-dependent kinases (CDKs) .

Antimicrobial Effects

The compound has also shown promising antimicrobial activity against several bacterial strains. Specifically, it was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating enhanced potency .

Anti-inflammatory Properties

In addition to its antitumor and antimicrobial effects, this compound possesses anti-inflammatory properties. Studies utilizing murine models of inflammation demonstrated a reduction in pro-inflammatory cytokines (such as TNF-α and IL-6) upon treatment with the compound. This suggests that it may have therapeutic potential in treating inflammatory diseases .

Inhibition of CDKs

The primary mechanism underlying the antitumor activity is the inhibition of CDKs, which are crucial for cell cycle progression. By interfering with these kinases, the compound effectively halts the proliferation of cancer cells. This action is supported by molecular docking studies that show strong binding affinity to CDK active sites .

Disruption of Bacterial Cell Wall Synthesis

For its antimicrobial effects, the compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis. This was evidenced by electron microscopy studies that revealed structural damage in treated bacterial cells .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antitumor effectsSignificant inhibition of cell proliferation in breast cancer cells; induction of apoptosis observed.
Study 2Assess antimicrobial activityEffective against E. coli and S. aureus; MIC values lower than standard antibiotics.
Study 3Investigate anti-inflammatory effectsReduction in TNF-α and IL-6 levels in murine models; potential for treating inflammatory diseases.

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